5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole
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Overview
Description
5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromopropyl group at position 5 and two methyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole typically involves the alkylation of 1,3-dimethylpyrazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromopropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the original compound.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: The major product is 5-propyl-1,3-dimethyl-1H-pyrazole.
Scientific Research Applications
5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Chemical Biology: It can serve as a probe to study biological processes and interactions at the molecular level.
Organic Synthesis: The compound is a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions. The pyrazole ring can also participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
5-(3-iodopropyl)-1,3-dimethyl-1H-pyrazole: Similar structure but with an iodine atom instead of bromine.
5-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrazole: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness
5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that chlorine or iodine analogs may not. The bromine atom’s size and reactivity can influence the compound’s physical and chemical properties, making it suitable for particular applications where other halogens might not be as effective.
Properties
Molecular Formula |
C8H13BrN2 |
---|---|
Molecular Weight |
217.11 g/mol |
IUPAC Name |
5-(3-bromopropyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C8H13BrN2/c1-7-6-8(4-3-5-9)11(2)10-7/h6H,3-5H2,1-2H3 |
InChI Key |
FADMOHCPUWVZOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CCCBr)C |
Origin of Product |
United States |
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